N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It features a chlorinated pyrimidine core substituted with a pyrazole moiety, which is known for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer treatment and other diseases influenced by kinase activity.
The chemical compound is referenced by its CAS number 444731-75-3, which facilitates its identification in chemical databases and literature. It is synthesized through various chemical methods, often involving nucleophilic substitution reactions and coupling techniques.
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine can be classified as:
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves several steps:
For example, one synthetic route involves treating 2-chloropyrimidine with an appropriate pyrazole derivative under basic conditions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
The compound has a molecular formula of CHClN and a molecular weight of approximately 232.68 g/mol. The presence of functional groups such as amines and halogens significantly influences its reactivity and solubility properties.
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine participates in various chemical reactions:
The reactions are typically facilitated under controlled conditions, using solvents like dimethylformamide or dimethyl sulfoxide and employing catalysts such as palladium or nickel complexes to promote efficient coupling .
The mechanism of action for compounds like N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine often involves inhibition of specific kinases involved in cell signaling pathways. The compound may bind to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling that leads to cell proliferation.
Research indicates that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell growth through targeted kinase inhibition .
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically appears as a solid at room temperature. Its melting point and solubility characteristics are influenced by the presence of polar functional groups.
Key chemical properties include:
Relevant data from experimental studies provide insights into its stability under various pH conditions and temperatures .
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine has potential applications in:
Pyrimidine derivatives constitute a cornerstone of kinase inhibitor development due to their exceptional capacity to mimic purine interactions within the ATP-binding pocket. The N-(pyrimidin-4-yl) scaffold specifically enables critical hydrogen bonding with kinase hinge regions, a feature exploited in numerous clinical agents. Istradefylline, a pyrimidine-based adenosine A2A receptor antagonist, exemplifies this approach with its approval for Parkinson’s disease treatment. It achieves sub-nanomolar binding affinity (0.22 nM for advanced analogs) by leveraging pyrimidine hinge interactions while minimizing off-target effects through selective receptor distribution [1]. Similarly, FLT3 kinase inhibitors for acute myeloid leukemia (AML) therapy incorporate 4,6-disubstituted pyrimidine cores to overcome resistance mutations. Compound 13a (IC50 = 13.9 ± 6.5 nM against FLT3) demonstrates how pyrimidine warheads confer high ligand efficiency (LE = 0.28) while maintaining selectivity over structurally related c-KIT—a critical factor in reducing dose-limiting myelosuppression [2].
Table 1: Clinically Significant Pyrimidine-Based Kinase Inhibitors
Compound | Target | Key Structural Feature | Potency (IC₅₀/Ki) | Therapeutic Application |
---|---|---|---|---|
Istradefylline | Adenosine A2A | 2,6-Disubstituted pyrimidine | 0.22 nM (Binding) [1] | Parkinson’s disease |
Preladenant | Adenosine A2A | Pyrimidine-amide hybrid | 1.1 nM (Binding) [1] | Parkinson’s disease (Phase III) |
Compound 13a | FLT3 | 4,6-Diaminopyrimidine | 13.9 nM [2] | Acute myeloid leukemia |
Midostaurin | FLT3/multikinase | Pyrimidine-indole hybrid | FDA-approved [2] | FLT3-mutated AML |
Pyrazole rings serve as versatile bioisosteres in kinase inhibitor design, enabling precise modulation of selectivity, metabolic stability, and physicochemical properties. Their N-alkylation or aryl substitution fine-tunes steric occupancy in hydrophobic regions adjacent to the ATP pocket. For instance, in soluble adenylyl cyclase (sAC) inhibitors, 1,3-disubstituted pyrazoles with ortho-methoxyphenyl groups (e.g., 11) enhance biochemical potency (IC50 = 67 nM) by filling a lipophilic subpocket inaccessible to pyrimidines alone [8]. Pyrazole’s metabolic robustness is evidenced in adenosine A2A antagonists, where replacing labile acetamide groups with pyrazole (e.g., compound 19) reduced CYP3A4 inhibition from 80% to 6% at 10 μM while maintaining 2.2 nM affinity [1].
Conformational flexibility further contributes to selectivity optimization. Pyrazole’s ability to adopt multiple binding modes—exemplified by promiscuous inhibitor 1 (Figure 2A in [5])—allows selective targeting when coupled with rigid linkers. In CDK16 inhibitors, 3-aminopyrazole anchors hinge binding, while N1-aryl extensions exploit unique PCTAIRE-family hydrophobic grooves, achieving cellular EC50 values of 33 nM with >100-fold selectivity over CDK1/2 [5].
Table 2: Impact of Pyrazole Substitution Patterns on Kinase Selectivity
Pyrazole Substitution | Example Compound | Target | Selectivity Enhancement | Key Effect |
---|---|---|---|---|
1,3-Disubstituted | TDI-10229 [8] | sAC | >100-fold vs. tmACs | Blocks bicarbonate binding |
3-Amino-1-aryl | 43d [5] | CDK16 | Selective over 97/100 kinases screened | Induces G2/M arrest |
N1-Heteroaryl | Compound 19 [1] | Adenosine A2A | Reduced CYP inhibition (6% at 10 µM) | Improved metabolic stability |
Meta-chlorophenyl | Compound 9 [8] | sAC | 6-fold potency gain vs. unsubstituted analog | Optimized hydrophobic contact |
The covalent tethering of pyrimidine and pyrazole creates pharmacophores with superior binding kinetics and spatial occupancy versus individual motifs. Three synergistic elements define this hybrid:
Complementary H-bonding Networks: The pyrimidine N1 atom accepts a hydrogen bond from kinase hinge residues (e.g., Glu169 in A2A), while pyrazole N2 donates to adjacent residues (e.g., Asn253). This dual interaction augments residence time, as observed in sAC inhibitors where morpholine-pyrazole derivatives (19) exhibit slow dissociation kinetics critical for contraceptive efficacy [8].
Linker-Dependent Conformational Control: Ethylene linkers (–CH2CH2–) in compounds like N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine permit optimal vector alignment between hinge-binding pyrimidine and selectivity-modulating pyrazole. This spacing minimizes entropic penalty upon binding, enhancing ligand efficiency (LE > 0.4 in advanced analogs) [1] [8]. Shorter methylene chains or rigid linkers (e.g., alkenyl) reduce potency by >10-fold, as confirmed in sAC inhibitor SAR (Table 3, [8]).
Halogen Bonding Augmentation: The 2-chloro substituent on pyrimidine acts as a halogen bond donor to carbonyl oxygens in kinase gatekeeper residues (e.g., Phe168 in A2A). This interaction, absent in unchlorinated analogs, contributes ~5-fold affinity gains, as demonstrated in pyrimidine-pyrazole hybrids targeting Src/Abl kinases [3]. When combined with pyrazole’s hydrophobic filling, the chlorine atom also rigidifies the scaffold, reducing unproductive conformations.
Table 3: Synergistic Effects in Pyrimidine-Pyrazole Hybrids
Pharmacophoric Element | Role in Target Engagement | Experimental Evidence |
---|---|---|
Pyrimidine ring | H-bond acceptor at kinase hinge | Ki = 55 nM for Abl vs. >1,000 nM without [3] |
Pyrazole ring | Hydrophobic filling of selectivity pocket | 37-fold selectivity gain for FLT3 over c-KIT [2] |
Ethylene linker | Optimal distance for bidentate binding | 8-fold affinity loss with propylene spacer [8] |
2-Chloro substituent | Halogen bond with gatekeeper residue | ΔG = –1.2 kcal/mol in computational docking [3] |
Compound Table
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7